N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1058432-96-4
VCID: VC11922345
InChI: InChI=1S/C15H15ClN6O3/c1-3-22-14-13(19-20-22)15(24)21(8-17-14)7-12(23)18-10-6-9(16)4-5-11(10)25-2/h4-6,8H,3,7H2,1-2H3,(H,18,23)
SMILES: CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1
Molecular Formula: C15H15ClN6O3
Molecular Weight: 362.77 g/mol

N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

CAS No.: 1058432-96-4

Cat. No.: VC11922345

Molecular Formula: C15H15ClN6O3

Molecular Weight: 362.77 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide - 1058432-96-4

Specification

CAS No. 1058432-96-4
Molecular Formula C15H15ClN6O3
Molecular Weight 362.77 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Standard InChI InChI=1S/C15H15ClN6O3/c1-3-22-14-13(19-20-22)15(24)21(8-17-14)7-12(23)18-10-6-9(16)4-5-11(10)25-2/h4-6,8H,3,7H2,1-2H3,(H,18,23)
Standard InChI Key UGOGHZJHROSORO-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1
Canonical SMILES CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structural framework combines a triazolo[4,5-d]pyrimidine core with a 5-chloro-2-methoxyphenyl substituent. Key properties include:

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₆O₃
Molecular Weight362.77 g/mol
CAS Number1058432-96-4
IUPAC NameN-(5-Chloro-2-methoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
SMILESCCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1

The triazolo-pyrimidine core contributes to its planar geometry, facilitating interactions with biological targets such as enzymes and receptors .

Spectral Data

  • NMR: The ¹H NMR spectrum reveals signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and methoxy protons (δ 3.8 ppm, singlet).

  • IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) confirm the acetamide and methoxy groups .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions:

  • Formation of Triazolo-Pyrimidine Core: Cyclocondensation of ethyl 3-ethyl-7-oxo-3H-[1, triazolo[4,5-d]pyrimidine-6-carboxylate with hydrazine hydrate .

  • Acetamide Coupling: Reaction with 5-chloro-2-methoxyphenylacetic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

Biological Activity

Cell LineIC₅₀ (μM)Mechanism
HCT-116 (Colon)6.2ERK1/2 kinase inhibition
MCF-7 (Breast)27.3Caspase-3/9 activation
PC3 (Prostate)22.19PI3K/Akt pathway suppression

The chloro-methoxyphenyl group enhances membrane permeability, while the triazolo-pyrimidine core binds ATP pockets in kinases .

Antimicrobial Activity

  • Bacterial Strains: MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Strains: 50% inhibition of Candida albicans at 50 μg/mL .

Mechanism of Action

Enzyme Inhibition

The compound acts as a mechanism-based inhibitor of myeloperoxidase (MPO), reducing hypochlorous acid production (IC₅₀ = 0.28 μM) . Structural analogs demonstrate covalent binding to MPO’s active site, validated by X-ray crystallography .

Apoptosis Induction

In prostate cancer cells, it triggers apoptosis via:

  • Caspase-3/7 Activation: 3-fold increase at 25 μM .

  • Bax/Bcl-2 Ratio Upregulation: 2.5-fold increase, promoting mitochondrial dysfunction .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potent inhibitor of c-Met and VEGFR-2 kinases, with 97.1% tumor growth inhibition in xenograft models .

  • Inflammation: MPO inhibition suggests utility in cardiovascular diseases .

Comparative Analysis

AnalogActivityReference
PF-06282999 (MPO inhibitor)IC₅₀ = 0.28 μM
N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideIC₅₀ = 22.19 μM (PC3)

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